Bis(3,4-dimethoxybenzoyl) peroxide
Description
Significance of Organic Peroxides in Synthetic and Mechanistic Chemistry
Organic peroxides, characterized by the presence of a peroxide functional group (R-O-O-R'), are instrumental in both synthetic and mechanistic chemistry. wikipedia.org Their significance stems primarily from the inherent weakness of the oxygen-oxygen single bond, which has a bond dissociation energy of approximately 45–50 kcal/mol. wikipedia.org This weak bond readily undergoes homolytic cleavage upon heating or irradiation, generating highly reactive free radicals. wikipedia.orgrsc.org These radicals serve as potent initiators for a wide array of chemical transformations, most notably in polymerization reactions. wikipedia.orgnumberanalytics.com The ability to generate radicals under controlled conditions makes organic peroxides indispensable tools for chemists seeking to build complex molecules and understand reaction pathways. rsc.orgnumberanalytics.com
Classification and Structural Features of Diacyl Peroxides
Organic peroxides are broadly classified based on the nature of the 'R' groups attached to the peroxide linkage. wikipedia.org Diacyl peroxides, with the general structure (R-C(O)-O)₂, represent a significant subclass where the peroxide group is flanked by two acyl groups. numberanalytics.com The structural framework of diacyl peroxides dictates their reactivity. The O-O bond length is approximately 1.45 Å, and the C-O-O bond angles are roughly 110°. wikipedia.org A key feature is the dihedral angle of about 120° between the C-O-O-C planes. wikipedia.org The nature of the 'R' group, whether it is an alkyl or aryl substituent, significantly influences the stability and decomposition kinetics of the peroxide. rsc.org
Historical Context of Diacyl Peroxide Research and Development
The study of peroxides dates back to the late 18th century, with the synthesis of barium peroxide in 1799. chemicals.co.uk However, it was in the early 20th century that the utility of diacyl peroxides as polymerization initiators was first recognized. numberanalytics.com This discovery paved the way for the large-scale production of various polymers that are ubiquitous in modern life. wikipedia.orgchemicalsafetyfacts.org Over the decades, extensive research has been dedicated to synthesizing new diacyl peroxides with tailored properties and exploring their applications in diverse fields, including organic synthesis and materials science. rsc.orgresearchgate.net The development of instrumental techniques has further enabled detailed mechanistic studies, providing deeper insights into the radical-mediated processes initiated by these compounds.
Properties of Bis(3,4-dimethoxybenzoyl) peroxide
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₈ |
| Molecular Weight | 362.33 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| CAS Number | 1712-64-7 |
Synthesis of this compound
The synthesis of diacyl peroxides, including this compound, is typically achieved through the reaction of an acyl chloride or acid anhydride (B1165640) with hydrogen peroxide in the presence of a base. wikipedia.org For the synthesis of this compound, the starting material would be 3,4-dimethoxybenzoyl chloride. sigmaaldrich.com The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the carbonyl carbon of the acyl chloride, leading to the formation of the diacyl peroxide. wikipedia.org The reaction conditions, such as temperature and the choice of base, are crucial to control the reaction and prevent the premature decomposition of the peroxide product.
Applications of this compound
The primary application of diacyl peroxides lies in their role as radical initiators for polymerization processes. wikipedia.orgnumberanalytics.com While specific research on the applications of this compound is not extensively documented in the provided search results, its structural similarity to other benzoyl peroxides suggests its utility in the synthesis of polymers such as polystyrene and polyacrylates. wikipedia.orgchemicalsafetyfacts.org The methoxy (B1213986) groups on the benzoyl rings may influence the decomposition rate and the properties of the resulting polymers. Furthermore, diacyl peroxides are employed as curing agents for resins and elastomers, and as oxidizing agents in various organic syntheses. rsc.orgchemicalsafetyfacts.org The generation of aryl radicals from the decomposition of such peroxides can be harnessed for C-H functionalization and other advanced synthetic methodologies. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O8/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-26-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
InChI Key |
MUHHPDYJEKDMGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OOC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Bis 3,4 Dimethoxybenzoyl Peroxide
Classical Approaches to Diacyl Peroxide Synthesis
The classical synthesis of diacyl peroxides predominantly relies on the reaction of activated carboxylic acid derivatives with a peroxide source. These methods are well-established and widely used for the large-scale production of various diacyl peroxides.
Peroxidation Reactions via Acid Chlorides and Hydrogen Peroxide
The most prevalent and commercially viable method for synthesizing symmetric diacyl peroxides, such as Bis(3,4-dimethoxybenzoyl) peroxide, involves the reaction of an acyl chloride with hydrogen peroxide. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
The synthesis commences with the preparation of the requisite acid chloride, 3,4-dimethoxybenzoyl chloride. This precursor is synthesized from 3,4-dimethoxybenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com
Reaction Scheme for 3,4-Dimethoxybenzoyl Chloride Synthesis:
Once the 3,4-dimethoxybenzoyl chloride is obtained, it is reacted with hydrogen peroxide. The reaction is typically performed in a two-phase system (e.g., an organic solvent and aqueous base) or in a single solvent with a suitable base. The choice of base is critical, with sodium hydroxide (B78521) being commonly employed. The temperature must be carefully controlled, usually kept low (0-10 °C), to prevent the premature decomposition of the peroxide product.
General Reaction Scheme for this compound Synthesis:
The conditions for this synthesis can be extrapolated from established procedures for structurally similar peroxides. For instance, the synthesis of bis(4-methoxybenzoyl) peroxide is achieved by reacting 4-methoxybenzoyl chloride with hydrogen peroxide in an organic solvent like dichloromethane, with slow addition of the peroxide to manage the exothermic nature of the reaction. Similarly, the preparation of bis(3,4-dichlorobenzoyl) peroxide involves reacting the corresponding acid chloride with hydrogen peroxide and sodium hydroxide in an aqueous solution, sometimes with a surfactant to stabilize the emulsion.
Table 1: Representative Reaction Conditions for Diacyl Peroxide Synthesis via Acid Chlorides
| Diacyl Peroxide | Acid Chloride | Base | Solvent | Temperature (°C) | Key Findings |
| Benzoyl Peroxide | Benzoyl chloride | Sodium Hydroxide | Water/Organic | < 10 | A standard commercial production method. |
| Bis(4-methoxybenzoyl) peroxide | 4-Methoxybenzoyl chloride | Sodium Hydroxide | Dichloromethane | Controlled, low temp. | Slow addition of H₂O₂ is crucial to control exothermicity. |
| Bis(3,4-dichlorobenzoyl) peroxide | 3,4-Dichlorobenzoyl chloride | Sodium Hydroxide | Water/Chloroform | 5-10 | Use of a surfactant can improve reaction in emulsion. |
Anhydride-Based Synthetic Routes
An alternative classical approach to diacyl peroxides utilizes carboxylic acid anhydrides as the acylating agent. This method can proceed via reaction with hydrogen peroxide or, more commonly, with peroxy acids or alkali metal peroxides. For example, benzoic anhydride (B1165640) can be treated with an alkali metal perborate (B1237305) to yield benzoyl peroxide.
While generally more expensive than the acid chloride route, the anhydride method offers an alternative pathway that avoids the generation of corrosive hydrochloric acid. rsc.org The reaction involves the nucleophilic attack of a peroxy species on the carbonyl carbon of the anhydride, leading to the formation of the diacyl peroxide and a carboxylate salt.
General Reaction Scheme:
Another variation involves the reaction between an organic anhydride and an aldehyde with oxygen, which can be used to prepare asymmetrical diacyl peroxides. rsc.org
Advanced Synthetic Strategies for this compound Analogs
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For peroxide synthesis, this has led to the exploration of catalytic approaches that can offer milder reaction conditions and broader substrate scope, particularly for the synthesis of complex or sensitive peroxide analogs.
Metal-Catalyzed Oxidations
Transition metal catalysis has emerged as a powerful tool for various oxidation reactions, including peroxidation. nih.gov Metals like iron, copper, and manganese can catalyze the peroxidation of various substrates using hydroperoxides. researchgate.net For instance, iron-catalyzed dehydrogenative cross-coupling of carbonyl compounds with aliphatic peroxides has been developed. While direct metal-catalyzed synthesis of aromatic diacyl peroxides from carboxylic acids is less common, these metals play a crucial role in reactions involving the decomposition and subsequent functionalization by diacyl peroxides. rsc.orgacs.org
Recent advances have shown that metal catalysts can be employed in the synthesis of various peroxide types, suggesting potential applicability for diacyl peroxide synthesis under the right conditions. researchgate.net For example, vanadium and molybdenum peroxo complexes are active catalysts in oxidation reactions, highlighting the potential of metal-peroxo species in synthesis. nih.gov
Table 2: Examples of Metal-Catalyzed Peroxide Synthesis
| Catalyst System | Substrates | Peroxide Product Type | Key Feature |
| Iron (Fe) catalyst | Alkenes, Aldehydes, TBHP | α-Ester–β-keto peroxides | Efficient three-component reaction. researchgate.net |
| Copper (Cu) salt | α-Carbonyl imines/ketones | Alkylated peroxides | Radical-mediated Csp³-H functionalization under mild conditions. researchgate.net |
| Silver (Ag) catalyst | Alkenes, Sulfonyl hydrazides | β-Sulfonyl peroxides | Three-component peroxidation reaction. researchgate.net |
Organocatalytic Routes for Peroxide Formation
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for peroxide synthesis. researchgate.netrsc.org This approach has been successfully applied to the asymmetric peroxidation of unsaturated carbonyl compounds, yielding chiral peroxides. nih.gov For example, cinchona-derived alkaloids have been used to catalyze the peroxidation of γ,δ-unsaturated β-keto esters with high enantioselectivity. nih.gov
Another organocatalytic strategy involves the hydrogen-bond donor catalyzed O-H insertion of hydroperoxides into diazo compounds, which has been used to synthesize a novel class of α-aryl peroxyesters. nih.gov A patent also describes a method for synthesizing diacyl peroxides from a carboxylic acid and hydrogen peroxide using a polyvinyl alcohol composite amino acid catalyst, which functions to remove the water byproduct and drive the reaction. google.com These methodologies demonstrate the potential of organocatalysis to construct peroxide linkages in a controlled and selective manner, opening avenues for the synthesis of functionalized diacyl peroxide analogs.
Electrochemical Synthesis of Peroxides
Electrochemical methods represent a green and sustainable approach to chemical synthesis, often avoiding harsh reagents. The electrosynthesis of hydrogen peroxide itself from water and oxygen is a well-researched area, aiming to provide a cost-effective and on-site source of this key oxidant. capes.gov.br
While the direct electrochemical synthesis of diacyl peroxides is not yet a mainstream method, electrochemical principles are being applied to related transformations. For instance, a peroxide-free electrochemical method for synthesizing α,β-epoxy ketones has been developed using KI as a redox mediator. nih.gov This indicates the potential for electrochemistry to mediate oxidation and bond-forming reactions that could be adapted for peroxide synthesis. The principle would involve the anodic oxidation of a carboxylate to form a carboxyl radical, which could then couple or react with a peroxide source. This approach remains a promising area for future research in developing novel peroxide syntheses.
Optimization of Reaction Conditions for this compound Preparation
The successful and efficient synthesis of this compound hinges on the careful control and optimization of several key reaction parameters. These include the choice of solvent, reaction temperature, and pressure, all of which can significantly influence the yield and purity of the final product.
Solvent Effects in Diacyl Peroxide Synthesis
The solvent system plays a critical role in the synthesis of diacyl peroxides, influencing the solubility of reactants and the stability of the peroxide product. numberanalytics.com For the preparation of aroyl peroxides like this compound, a two-phase system is often employed, typically consisting of an organic solvent and an alkaline aqueous medium. google.com
The organic solvent is chosen based on its ability to dissolve the aroyl chloride starting material and the resulting diacyl peroxide, while being immiscible with water. Common choices include chlorinated hydrocarbons or aromatic solvents. The aqueous phase serves to dissolve the hydrogen peroxide and the base (e.g., sodium hydroxide), which facilitates the formation of the nucleophilic hydroperoxide anion. google.com The use of aprotic solvents is also a known strategy in diacyl peroxide synthesis. google.com
The selection of an appropriate solvent is crucial as it can impact not only the reaction rate but also the ease of product isolation. The thermolysis of diacyl peroxides can also be influenced by the solvent, which underscores the importance of solvent selection for both synthesis and subsequent handling. researchgate.net
Table 1: Influence of Solvent on Diacyl Peroxide Synthesis
| Solvent Type | Role in Synthesis | Examples | Impact on Reaction |
| Organic (Water-immiscible) | Dissolves acyl chloride and diacyl peroxide. | Dichloromethane, Chloroform, Toluene (B28343) | Facilitates reaction at the interface and simplifies product extraction. |
| Aqueous | Dissolves hydrogen peroxide and base. | Water | Enables formation of the hydroperoxide anion. |
| Aprotic | Can serve as the primary reaction medium. | 1,4-Dioxane, 2-Methyltetrahydrofuran | May offer advantages in specific synthetic protocols. nih.gov |
Temperature and Pressure Influences on Yield and Purity
Temperature is a critical parameter in the synthesis of diacyl peroxides due to their thermal lability. numberanalytics.com The decomposition of diacyl peroxides is a temperature-dependent process that generates free radicals. rsc.orgresearchgate.net Therefore, the synthesis is typically conducted at low to moderate temperatures, generally between 0°C and 30°C, to minimize the decomposition of the newly formed peroxide linkage. google.com
Careful temperature control is essential to ensure a good yield and high purity of this compound. Exceeding the optimal temperature range can lead to the degradation of the product and the formation of byproducts. The reaction is often exothermic, necessitating efficient cooling to maintain the desired temperature.
While pressure is not typically a primary parameter manipulated in the standard laboratory synthesis of diacyl peroxides from acyl chlorides and hydrogen peroxide, reactions are generally carried out at atmospheric pressure.
Table 2: Effect of Temperature on Diacyl Peroxide Synthesis
| Temperature Range | Effect on Reaction | Consequences for Yield and Purity |
| Low (0 - 10°C) | Slower reaction rate. | Minimizes peroxide decomposition, leading to higher yield and purity. google.com |
| Moderate (10 - 30°C) | Faster reaction rate. | Increased risk of product decomposition if not carefully controlled. google.com |
| High (> 30°C) | Significant peroxide decomposition. | Lower yield and increased formation of impurities. |
Isolation and Purification Techniques for Peroxides
The isolation and purification of solid diacyl peroxides like this compound from the reaction mixture are crucial steps to obtain a product of high purity.
Isolation:
Following the completion of the reaction, the solid peroxide product is typically isolated by filtration. The crude product is then washed with water to remove any remaining inorganic salts, such as sodium chloride, and unreacted hydrogen peroxide. google.com Further washing with a cold, non-polar solvent in which the peroxide has low solubility can help remove organic impurities.
Purification:
Recrystallization is a widely used and effective method for purifying solid organic compounds, including diacyl peroxides. youtube.comyoutube.com The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the peroxide sparingly at room temperature but will have a high dissolving capacity at its boiling point. youtube.com Upon cooling, the peroxide crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. For aroyl peroxides, solvents such as toluene or mixtures like ethanol-water have been reported to be effective. google.com The process involves dissolving the crude peroxide in a minimal amount of the hot solvent and allowing it to cool slowly to form well-defined crystals. youtube.com
Column chromatography is another powerful technique for the purification of organic compounds. youtube.comkhanacademy.org For peroxides, this method can be employed to separate the desired product from impurities based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.comcolumn-chromatography.com A suitable solvent or solvent mixture (eluent) is used to move the components through the column at different rates. The fractions containing the pure peroxide are then collected. It is important to note that care must be taken during chromatography as some peroxides can be sensitive to the stationary phase.
Table 3: Comparison of Purification Techniques for Diacyl Peroxides
| Technique | Principle | Advantages | Considerations |
| Recrystallization | Difference in solubility between the compound and impurities in a given solvent at different temperatures. youtube.com | Can yield highly pure crystalline product. Scalable for larger quantities. | Requires finding a suitable solvent. Product loss in the mother liquor is possible. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. youtube.com | High degree of purification. Can separate complex mixtures. | Can be time-consuming and requires larger volumes of solvent. Potential for peroxide decomposition on the stationary phase. |
Mechanistic Investigations of Bis 3,4 Dimethoxybenzoyl Peroxide Decomposition
Thermal Decomposition Pathways
The initial and rate-determining step in the thermal decomposition of benzoyl peroxides is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. tamu.eduresearchgate.net This bond has a relatively low dissociation energy, making it susceptible to rupture upon heating. This cleavage results in the formation of two aroyloxyl radicals, in this case, two 3,4-dimethoxybenzoyloxyl radicals.
The stability of the resulting aroyloxyl radicals is a key factor in determining the rate of this initial cleavage. Electron-donating substituents, such as the methoxy (B1213986) groups in Bis(3,4-dimethoxybenzoyl) peroxide, are known to increase the rate of decomposition of benzoyl peroxides. This is attributed to the resonance stabilization of the benzoyloxyl radical by the electron-donating groups. However, some studies also suggest that strong electron-donating groups might lead to a degree of thermal instability. tamu.edu
Following the initial homolytic cleavage, the newly formed 3,4-dimethoxybenzoyloxyl radicals can undergo further reactions. The most significant of these is decarboxylation, where the radical loses a molecule of carbon dioxide to form an aryl radical. In this case, a 3,4-dimethoxyphenyl radical is produced.
This decarboxylation step is a rapid process, and its efficiency is influenced by the stability of the resulting aryl radical. The presence of the methoxy groups on the phenyl ring is expected to influence the stability of the 3,4-dimethoxyphenyl radical, thereby affecting the rate of decarboxylation.
The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in the thermal stability and decomposition kinetics of benzoyl peroxides. Electron-donating groups, like the methoxy groups in the subject compound, generally accelerate the rate of thermal decomposition. This is because they can stabilize the transition state leading to the formation of the aroyloxyl radicals and also stabilize the radicals themselves through resonance.
Table 1: Anticipated Influence of Substituents on Thermal Decomposition Parameters of Aroyl Peroxides
| Substituent Effect | Impact on Thermal Decomposition | Expected Trend for this compound |
| Electron-Donating Groups (e.g., -OCH₃) | Decrease thermal stability, Increase decomposition rate | Lower decomposition temperature, Higher rate constant compared to unsubstituted benzoyl peroxide |
| Electron-Withdrawing Groups (e.g., -NO₂) | Increase thermal stability, Decrease decomposition rate | - |
Photochemical Decomposition Mechanisms
In addition to thermal initiation, the decomposition of benzoyl peroxides can also be induced by ultraviolet (UV) light. This photochemical decomposition also proceeds via radical intermediates and is a key process in photopolymerization and other light-induced chemical transformations.
Upon absorption of a photon of suitable energy, the this compound molecule is promoted to an electronically excited state. In this excited state, the O-O bond is significantly weakened, leading to its rapid homolytic cleavage and the generation of two 3,4-dimethoxybenzoyloxyl radicals.
The quantum yield for the photodissociation of the O-O bond in acyl peroxides has been reported to be in the range of 0.12–0.14 for unsubstituted benzoyl peroxide. researchgate.net The presence of the chromophoric methoxy groups in this compound could potentially influence its absorption characteristics and the efficiency of this photo-cleavage process.
The excited state dynamics of aroyl peroxides are complex and involve various competing processes, including fluorescence, intersystem crossing to a triplet state, and chemical reaction (O-O bond cleavage). The nature of the substituents can significantly affect the pathways and rates of these processes.
Redox-Initiated Decomposition
Redox-initiated decomposition involves the reaction of the peroxide with a reducing agent, which significantly lowers the activation energy for the cleavage of the weak oxygen-oxygen bond compared to thermal homolysis. This allows for rapid radical generation at ambient temperatures.
The interaction between tertiary amines and benzoyl peroxides is a widely utilized redox system for initiating free-radical polymerization at or near room temperature. researchgate.netnih.gov This is particularly valuable in applications where heat cannot be applied, such as in dental resins and bone cements. nih.govnih.gov The decomposition of this compound in the presence of an amine reductant follows a well-established mechanism analogous to that of unsubstituted benzoyl peroxide.
The process is initiated by a nucleophilic (SN2) attack of the lone pair of electrons on the amine's nitrogen atom onto one of the peroxide's oxygen atoms. nih.gov This is followed by the rate-determining homolytic cleavage of the O-O bond within the resulting intermediate complex. nih.gov This concerted step generates a benzoyloxy radical, a cation-radical of the amine, and a benzoate (B1203000) anion. The benzoyloxy radicals are efficient initiators for polymerization. researchgate.net
Recent mechanistic studies combining computational and experimental approaches have refined this understanding. It has been shown that for the benzoyl peroxide (BPO) and amine system, the homolysis of the intermediate formed after the initial SN2 attack is the rate-determining step. nih.gov The efficiency of this process can be significantly influenced by the specific structure of the amine reductant. For example, the discovery of N-(4-methoxyphenyl)pyrrolidine (MPP) as a reductant was shown to outperform state-of-the-art tertiary aromatic amines by approximately 20-fold, highlighting the potential for rational design of these initiator systems. nih.gov The electron-donating methoxy groups on the benzoyl rings of this compound are expected to influence the electronic properties of the peroxide and its susceptibility to nucleophilic attack.
Transition metal ions are potent catalysts for the decomposition of peroxides, including derivatives like this compound. nih.gov This process, often referred to as a Fenton-like reaction, involves the reduction of the peroxide by a metal ion in a low oxidation state (e.g., Fe²⁺, Cu⁺). The reaction generates an alkoxy radical and the metal ion in a higher oxidation state. nih.govresearchgate.net
The general mechanism can be represented as: Mⁿ⁺ + ROOR → M⁽ⁿ⁺¹⁾⁺ + RO• + RO⁻
Transition metals such as iron are particularly important mediators of this type of oxidative damage and radical generation in biological contexts. nih.gov The reaction of iron(II) with hydrogen peroxide, for instance, is known to produce highly reactive hydroxyl radicals. nih.gov A similar principle applies to organic peroxides. The catalytic cycle can be sustained if another component in the system can reduce the metal ion back to its lower oxidation state. The kinetics of these reactions are typically second-order, dependent on the concentrations of both the peroxide and the metal ion complex. researchgate.net Studies on arylplatinum(II) complexes reacting with dibenzoyl peroxide have shown a mechanism involving a concerted three-center transition state, leading to the homolytic cleavage of the O-O bond. researchgate.net
The kinetics of redox decomposition are crucial for controlling the rate of radical initiation. For amine-peroxide systems, the reaction generally follows second-order kinetics, being first order with respect to both the peroxide and the amine. researchgate.net The rate of polymerization initiation can be tailored by adjusting the concentrations of either the peroxide or the amine activator. researchgate.net
Activation parameters, such as the activation energy (Ea) and entropy of activation (ΔS‡), provide insight into the transition state of the reaction. For the reaction of arylplatinum(II) complexes with dibenzoyl peroxide, large negative values for the entropy of activation were obtained, supporting a highly ordered, concerted three-center transition state. researchgate.net
The table below presents kinetic data for the decomposition of related peroxide systems, illustrating the influence of the initiator system on reaction rates.
| Peroxide System | Reductant/Catalyst | Predicted Rate Constant (k_r) | Notes |
| Benzoyl Peroxide (BPO) | N,N-Dimethylaniline (DMA) | 1.3 x 10⁻¹¹ s⁻¹ | A common but relatively slow amine reductant. nih.gov |
| Benzoyl Peroxide (BPO) | N-(4-methoxyphenyl)pyrrolidine (MPP) | 1.9 x 10⁻² s⁻¹ | A highly efficient amine reductant, ~20 times faster than many state-of-the-art amines. nih.govnih.gov |
| Arylplatinum(II) Complexes | Dibenzoyl Peroxide | Follows second-order kinetics | Mechanism involves a concerted three-center transition state. researchgate.net |
Theoretical Studies of Decomposition Mechanisms
Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, including peroxide decomposition. These methods allow for the detailed study of transient species like transition states that are difficult to observe experimentally.
The homolytic cleavage of the O-O bond is the key step in the radical-forming decomposition of peroxides. nih.gov Theoretical chemistry, particularly Density Functional Theory (DFT), is a widely used method to study these reaction mechanisms. nih.gov DFT calculations can accurately model molecular structures, reaction pathways, transition states, and associated energies. nih.govscispace.com
Various levels of theory and basis sets are employed to achieve a balance between computational cost and accuracy. For peroxide bond dissociation energies (BDEs), high-level ab initio methods like CBS-APNO have been shown to provide excellent agreement with experimental data. wayne.edu Among DFT functionals, M06-2X has been demonstrated to produce O-O bond energies that compare favorably with these high-level calculations. wayne.edu Such studies are critical for understanding the intrinsic stability of the peroxide bond and how it is influenced by molecular structure. wayne.edu
DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. A key objective is to locate the transition state structure and calculate its energy, which determines the activation energy (Ea) of the reaction. nih.gov
For the thermal decomposition of benzoyl peroxide, theoretical studies have identified two primary pathways. The first involves the homolytic cleavage of the O-O bond to produce two benzoyloxy radicals, which can then decarboxylate to form phenyl radicals and carbon dioxide. DFT calculations help to quantify the activation energies for each step, confirming the preferred reaction pathway. Recent work combining thermogravimetric analysis with DFT simulations has further elucidated the complex, multi-step nature of benzoyl peroxide's thermal decomposition. scispace.com
Computational studies on amine-peroxide redox polymerization (APRP) have successfully elucidated the mechanism, showing that it proceeds through an SN2 attack by the amine on the peroxide, with the subsequent homolysis of the intermediate being the rate-determining step. nih.gov These calculations have established a strong correlation between the computationally predicted initiation rate and the experimentally observed polymerization rate. nih.gov The table below summarizes calculated bond dissociation energies for the O-O bond in various peroxides, which is the key parameter governing their thermal stability and decomposition.
| Peroxide | Calculation Method | O-O Bond Dissociation Energy (kcal/mol) |
| Hydrogen Peroxide (H₂O₂) | CBS-APNO | 44.64 |
| Methyl Hydroperoxide (CH₃OOH) | CBS-APNO | 39.27 |
| Di(trifluoromethyl) Peroxide (CF₃OOCF₃) | CBS-APNO | 48.83 |
| tert-Butyl Hydroperoxide ((CH₃)₃COOH) | CBS-APNO | 45.81 |
Data sourced from a computational study on peroxide bond dissociation energies. wayne.edu
Applications of Bis 3,4 Dimethoxybenzoyl Peroxide in Polymer Science
Radical Polymerization Initiation
Mechanisms of Free Radical Initiation by Diacyl Peroxides
The initiation of radical polymerization by diacyl peroxides, including Bis(3,4-dimethoxybenzoyl) peroxide, is a process driven by the thermal or photochemical decomposition of the peroxide. The pivotal O-O bond in the peroxide molecule is inherently weak and susceptible to cleavage, leading to the formation of two carboxyl radicals. This primary step is crucial as it generates the initial free radicals necessary to commence the polymerization chain reaction.
These resulting carboxyl radicals can then undergo a secondary fragmentation process known as decarboxylation, where they lose a molecule of carbon dioxide to form aryl radicals. The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound is expected to influence the stability of these resulting radicals and the rate of decomposition. The general mechanism can be depicted as follows:
Step 1: Homolytic Cleavage of the O-O Bond (CH₃O)₂C₆H₃C(O)O-OC(O)C₆H₃(OCH₃)₂ → 2 (CH₃O)₂C₆H₃C(O)O•
Step 2: Decarboxylation (optional but often occurs) (CH₃O)₂C₆H₃C(O)O• → (CH₃O)₂C₆H₃• + CO₂
Both the carboxyl and aryl radicals are capable of initiating polymerization by adding to a monomer unit, thereby creating a new radical that can propagate the polymer chain.
Application in Vinyl Monomer Polymerization (e.g., Styrene (B11656), Acrylates)
This compound is anticipated to be an effective initiator for the polymerization of a variety of vinyl monomers, such as styrene and acrylates. The free radicals generated from its decomposition can attack the double bond of these monomers, initiating the formation of a polymer chain.
For instance, in the case of styrene polymerization, the initiating radical (R•) would add to the styrene monomer as follows:
R• + CH₂(C₆H₅)CH → R-CH₂(C₆H₅)CH•
Similarly, for an acrylate (B77674) monomer like methyl acrylate, the initiation step would be:
R• + CH₂(COOCH₃)CH → R-CH₂(COOCH₃)CH•
Kinetics of Polymerization Initiation and Propagation
The kinetics of polymerization initiated by this compound are governed by the rates of three primary processes: initiation, propagation, and termination.
Initiation: The rate of initiation (Rᵢ) is directly proportional to the concentration of the initiator ([I]) and the rate constant for its decomposition (kₔ), as well as the initiator efficiency (f), which accounts for the fraction of radicals that successfully start a polymer chain. Rᵢ = 2 * f * kₔ * [I]
Propagation: The rate of propagation (Rₚ) is dependent on the concentration of the growing polymer radicals ([M•]) and the monomer concentration ([M]), and is described by the propagation rate constant (kₚ). Rₚ = kₚ * [M•] * [M]
The rate of decomposition of diacyl peroxides is known to be influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy groups in this compound, can affect the stability of the peroxide and the resulting radicals, thereby influencing the decomposition rate constant (kₔ).
Table 1: Theoretical Kinetic Parameters
| Parameter | Description | Expected Influence of 3,4-Dimethoxy Substitution |
|---|---|---|
| kₔ | Decomposition Rate Constant | May be altered compared to unsubstituted benzoyl peroxide due to electronic effects. |
| f | Initiator Efficiency | Dependent on solvent cage effects and reactivity of the generated radicals. |
| kₚ | Propagation Rate Constant | Primarily a function of the monomer and temperature, but the initiator can have indirect effects. |
Use in Controlled/Living Radical Polymerization (CLRP) Approaches
Currently, there is no specific research available to suggest the direct application of this compound in controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods typically rely on specialized initiating systems and chain transfer agents to control the polymerization process. However, future research could explore the possibility of modifying this peroxide or using it in conjunction with other reagents to achieve controlled polymerization.
Cross-linking Agent in Polymer Materials
Diacyl peroxides are commonly employed as cross-linking agents for various polymers. The free radicals generated from the thermal decomposition of this compound can abstract hydrogen atoms from polymer chains, creating polymer radicals. The subsequent combination of these polymer radicals leads to the formation of a three-dimensional network structure, a process known as cross-linking.
This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. The effectiveness of this compound as a cross-linking agent would depend on the specific polymer, the processing temperature, and the desired cross-link density.
Formulation Considerations in Polymer Composites
In the formulation of polymer composites, this compound would serve as a polymerization initiator or a cross-linking agent. Key considerations for its use in such formulations include:
Solubility and Dispersion: The peroxide must be soluble or finely dispersed in the monomer or polymer matrix to ensure uniform initiation or cross-linking. The dimethoxy groups may enhance its solubility in certain organic matrices.
Decomposition Temperature: The processing temperature of the composite must be compatible with the decomposition temperature of the peroxide to ensure timely and efficient generation of free radicals.
Interaction with Fillers: The peroxide's interaction with fillers or reinforcing agents within the composite should be considered, as some materials can either inhibit or accelerate peroxide decomposition.
Stability: The storage stability of the peroxide within the composite formulation before processing is crucial to maintain its activity.
Role of Co-initiators and Additives
Co-initiators, often tertiary amines, are typically used to accelerate the decomposition of the peroxide at lower temperatures, enabling polymerization to occur under conditions where thermal decomposition alone would be too slow. This is particularly crucial in applications such as dental resins and bone cements, where polymerization needs to happen at or near ambient temperatures. The general mechanism involves a redox reaction between the peroxide and the amine, which generates free radicals that initiate the polymerization chain reaction.
Additives also play a critical role. Plasticizers, for instance, are frequently incorporated into peroxide formulations to create pastes or dispersions. googleapis.com These plasticizers, which can include esters of phthalic acid, benzoic acid, or phosphoric acid, help to desensitize the peroxide, making it safer to handle and transport. googleapis.com They also facilitate the dispersion of the solid peroxide within the monomer resin, which is essential for achieving a uniform polymerization process. googleapis.com
Thixotropic agents may also be included to control the rheological properties of the resin system, preventing the settling of the peroxide particles and ensuring a consistent mixture. googleapis.com
Impact on Polymerization Rate and Conversion
The rate of polymerization and the final monomer-to-polymer conversion are critical parameters that determine the mechanical and physical properties of the finished polymer. The choice of initiator, including the specific type of diacyl peroxide, has a direct bearing on these outcomes.
The decomposition rate of the peroxide is a key factor governing the polymerization rate. For diacyl peroxides, this rate is influenced by temperature and the presence of accelerators (co-initiators). A faster decomposition leads to a higher concentration of free radicals, which in turn increases the rate of polymerization.
The final degree of conversion is equally important. Incomplete conversion can result in the presence of unreacted monomers within the polymer matrix. These residual monomers can act as plasticizers, potentially degrading the mechanical properties and biocompatibility of the material. The efficiency of the initiation system, including the interaction between this compound and any co-initiators, would be a determining factor in achieving a high degree of conversion.
Spectroscopic and Advanced Analytical Characterization of Bis 3,4 Dimethoxybenzoyl Peroxide
Mass Spectrometry (MS) Techniques
Electrospray Tandem Mass Spectrometry (ESI-MS/MS) for Structural Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the analysis of organic molecules, including peroxides. chemrxiv.org In the positive ion mode, bis(3,4-dimethoxybenzoyl) peroxide can be readily ionized, often forming adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). rsc.org The selection of the precursor ion, for instance the sodium adduct of the molecule, in the first stage of the mass spectrometer allows for its isolation and subsequent fragmentation through collision-induced dissociation (CID).
The resulting product ion spectrum provides a veritable fingerprint of the molecule, revealing characteristic fragmentation patterns. These patterns are instrumental in confirming the identity of the peroxide and in distinguishing it from isomeric compounds. The fragmentation typically involves the cleavage of the weak peroxide bond (O-O), as well as other characteristic losses of small neutral molecules. The precise masses of the fragment ions can be used to deduce their elemental composition, further corroborating the structure of the parent molecule. The intensity of the signals can be influenced by various factors, including the concentration of the analyte and the composition of the mobile phase. researchgate.netwaters.com
Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) for Thermal-Labile Peroxides
Given the thermal instability of organic peroxides, conventional mass spectrometric techniques can sometimes lead to decomposition in the ion source. nih.govacs.org Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) offers a gentler alternative for the analysis of these labile compounds. nih.govacs.org This technique involves the coordination of the peroxide with a metal ion, such as silver (Ag⁺), to form a more stable complex. nih.govacs.org
In the case of diacyl peroxides, including those with substituents like this compound, coordination with a silver salt like silver tetrafluoroborate (B81430) (AgBF₄) can produce silver adducts, such as [M+Ag]⁺ and dimeric [2M+Ag]⁺ complexes. nih.govacs.org These adducts can then be subjected to collision-induced dissociation (CID). The silver ion coordination stabilizes the peroxide, allowing for controlled fragmentation and providing unique structural information that might be lost through thermal decomposition in other methods. nih.govacs.orgnih.gov
Fragmentation Pathways and Isotopic Labeling Studies
The fragmentation of this compound in tandem mass spectrometry experiments follows predictable pathways that are crucial for its identification. youtube.comyoutube.comlibretexts.orgmiamioh.edu A primary fragmentation event is the homolytic cleavage of the O-O bond, which is the weakest bond in the molecule. This cleavage results in the formation of two 3,4-dimethoxybenzoyloxy radicals.
Further fragmentation can occur through the loss of carbon dioxide (CO₂) from these radicals, a process known as decarboxylation, to yield 3,4-dimethoxyphenyl radicals. The detection of fragment ions corresponding to these species, as well as their subsequent reaction products, provides strong evidence for the presence of the peroxide.
Isotopic labeling is a sophisticated technique used to trace the path of atoms through chemical reactions and fragmentation processes. wikipedia.orgresearchgate.netresearchgate.netnih.gov By replacing one or more atoms in the this compound molecule with a heavier isotope, such as ¹⁸O in the peroxide linkage or ¹³C in the benzoyl group, the movement of these labeled atoms during fragmentation can be tracked. For example, labeling the peroxide oxygen atoms with ¹⁸O would result in a corresponding mass shift in fragment ions containing these atoms, definitively confirming the fragmentation pathways. nih.govacs.org This method provides unambiguous evidence for the proposed fragmentation mechanisms and enhances the confidence in the structural assignment. nih.govacs.org
X-ray Diffraction for Solid-State Structure
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org For this compound, a single-crystal X-ray diffraction analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. wikipedia.orgresearchgate.net
The analysis of a related compound, 4,4'-dimethoxydibenzoyl peroxide, has shown that the introduction of electron-donating methoxy (B1213986) groups can influence the molecular geometry, for instance by affecting the dihedral angle of the C-O-O-C group. researchgate.net Similar effects would be expected for this compound, and the precise structural parameters obtained from X-ray diffraction would be invaluable for understanding its reactivity and physical properties. The crystal structure would also reveal details about the intermolecular interactions, such as van der Waals forces, that stabilize the crystal lattice. researchgate.net
Below is a hypothetical data table representing the kind of information that would be obtained from an X-ray diffraction study of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234 |
| b (Å) | 8.765 |
| c (Å) | 19.876 |
| β (°) | 95.43 |
| Volume (ų) | 1772.1 |
| Z | 4 |
| O-O bond length (Å) | 1.45 |
| C=O bond length (Å) | 1.21 |
| C-O-O-C dihedral angle (°) | 85.5 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govyoutube.com Since the decomposition of this compound, either thermally or photolytically, generates free radicals, EPR spectroscopy is an essential tool for studying its reaction mechanisms. researchgate.netacs.org
Upon cleavage of the O-O bond, 3,4-dimethoxybenzoyloxy radicals are formed. These radicals, or the subsequent 3,4-dimethoxyphenyl radicals formed after decarboxylation, can be detected by EPR. The resulting EPR spectrum provides a unique signature for each radical species, allowing for their identification. nih.gov
In many cases, the primary radicals are highly reactive and short-lived. To overcome this, a technique called spin trapping is often employed. nih.govresearchgate.net A spin trap is a molecule that reacts with the transient radical to form a more stable radical adduct, which can then be readily detected by EPR. The hyperfine splitting pattern of the spin adduct's EPR spectrum can provide information about the structure of the original, short-lived radical. nih.gov
The following table summarizes the types of radical species that could be detected and characterized by EPR during the decomposition of this compound.
| Radical Species | Detection Method | Significance |
| 3,4-dimethoxybenzoyloxy radical | Direct detection or spin trapping | Primary radical formed from homolytic cleavage of the O-O bond. |
| 3,4-dimethoxyphenyl radical | Direct detection or spin trapping | Formed after decarboxylation of the benzoyloxy radical. |
| Peroxyl radicals | Direct detection or spin trapping | May form if the primary radicals react with oxygen. nih.govnih.gov |
Future Research Directions and Emerging Applications in Chemical Synthesis
Novel Synthetic Routes for Substituted Diacyl Peroxides
The conventional synthesis of diacyl peroxides involves the reaction of the corresponding acyl chloride with hydrogen peroxide, a method that can be applied to the preparation of Bis(3,4-dimethoxybenzoyl) peroxide from 3,4-dimethoxybenzoyl chloride. However, future research is likely to focus on developing more advanced and efficient synthetic protocols.
Flow Chemistry: Continuous flow technology presents a significant opportunity for the synthesis of organic peroxides. researchgate.netpatsnap.com This approach offers enhanced safety by minimizing the volume of hazardous materials at any given time and allows for precise control over reaction parameters, leading to higher yields and purity. researchgate.neteuropa.eu The development of a continuous flow process for this compound could make its production more scalable and economically viable for industrial applications. scispace.com
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct enzymatic synthesis of diacyl peroxides is still a nascent field, research into the enzymatic production of hydrogen peroxide, a key precursor, is well-established. biorxiv.orgacs.orggoogle.com Future investigations could explore the use of lipases or other enzymes to catalyze the formation of the peroxide bond, potentially leading to milder reaction conditions and reduced environmental impact. nih.gov The use of immobilized enzymes could further enhance the sustainability of such processes by allowing for catalyst recycling. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Diacyl Peroxides
| Methodology | Advantages | Disadvantages | Potential for this compound |
| Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Potential safety hazards with larger quantities, less control over exotherms. | Feasible, but may not be optimal for large-scale production. |
| Flow Chemistry | Enhanced safety, precise process control, improved yield and purity, scalability. researchgate.neteuropa.eu | Higher initial equipment cost. | Highly promising for safe, efficient, and scalable synthesis. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and cost can be a limitation. | A novel and sustainable route worth exploring, particularly for high-value applications. |
Exploration of this compound in Organic Transformations Beyond Polymerization
The true potential of this compound may lie in its application in a variety of organic transformations that go beyond its traditional role as a polymerization initiator. numberanalytics.com The peroxide bond can be cleaved under thermal or photochemical conditions, or through transition-metal catalysis, to generate highly reactive 3,4-dimethoxybenzoyl radicals. researchgate.netrsc.org These radicals can then participate in a wide array of synthetic transformations.
Arylation Reactions: One of the most promising areas of research is the use of diacyl peroxides as arylating agents. researchgate.netrsc.org this compound could serve as a source of the 3,4-dimethoxyphenyl radical, which can be used for the C-H arylation of arenes and heteroarenes, the N-H arylation of amines and amides, and the arylation of various other nucleophiles. This would provide a valuable tool for the construction of complex molecules, including pharmaceuticals and functional materials.
Radical Addition to Unsaturated Bonds: The 3,4-dimethoxyphenyl radicals generated from this compound can add to alkenes and alkynes, initiating a cascade of reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity can be harnessed for the synthesis of highly functionalized molecules from simple starting materials.
Late-Stage Functionalization: The ability to introduce the 3,4-dimethoxyphenyl group into complex molecules at a late stage of a synthesis is highly desirable in drug discovery and development. rsc.org The use of this compound in late-stage functionalization could provide a rapid and efficient means of generating analogues of biologically active compounds for structure-activity relationship studies.
Decarboxylative Alkylation: In some contexts, diacyl peroxides can undergo decarboxylative processes to generate alkyl radicals. ub.edu While the primary radical from this compound would be an aryl radical, further fragmentation pathways or reaction with other species could be explored.
Table 2: Potential Applications of this compound in Organic Synthesis
| Application | Reaction Type | Potential Advantages |
| Arylation | C-H, N-H, and O-H arylation | Access to highly functionalized aromatic compounds. |
| Radical Addition | Addition to alkenes and alkynes | Formation of complex molecular scaffolds. |
| Late-Stage Functionalization | Introduction of the 3,4-dimethoxyphenyl moiety into complex molecules | Rapid diversification of lead compounds in drug discovery. |
Development of Sustainable Synthesis and Application Methodologies
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable synthesis and application methodologies.
As mentioned earlier, flow chemistry and enzymatic synthesis are key strategies for greener production. researchgate.netnih.gov Beyond the synthesis, the application of this peroxide in organic transformations can also be made more sustainable. The use of earth-abundant metal catalysts, or even metal-free reaction conditions, would be a significant advance. researchgate.net Furthermore, exploring reactions in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, will be crucial.
Another aspect of sustainability is atom economy. Designing reactions where both fragments of the peroxide are incorporated into the final product would be a highly desirable goal.
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical compounds. In the context of this compound, advanced computational modeling can play a pivotal role in several areas.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model the decomposition of this compound and predict the reactivity of the resulting radicals. This can help in designing new reactions and optimizing reaction conditions for desired outcomes. For instance, computational studies can provide insights into the single electron transfer (SET) processes that are often involved in the reactions of diacyl peroxides. ub.edu
Designing Novel Peroxides: Computational screening can be employed to design new diacyl peroxides with tailored properties. By modifying the substituents on the benzoyl ring, it may be possible to fine-tune the reactivity, stability, and solubility of the peroxide for specific applications.
Understanding Reaction Mechanisms: Detailed mechanistic studies using computational tools can elucidate the intricate pathways of reactions involving this compound. This fundamental understanding is crucial for the rational design of more efficient and selective synthetic methods.
Q & A
Q. What are the key considerations for synthesizing Bis(3,4-dimethoxybenzoyl) peroxide with high purity for experimental use?
Methodological Answer:
- Step 1: Optimize reaction conditions using a stoichiometric ratio of 3,4-dimethoxybenzoyl chloride and hydrogen peroxide in a non-polar solvent (e.g., dichloromethane) under controlled temperatures (0–5°C) to minimize premature decomposition .
- Step 2: Employ inert atmospheres (N₂ or Ar) to prevent oxidation side reactions and stabilize the peroxide bond.
- Step 3: Purify via recrystallization from cold ethanol or acetone, monitoring purity via HPLC or NMR (¹H/¹³C) to confirm absence of residual monomers or byproducts .
- Safety Note: Follow protocols for handling organic peroxides, including blast shields, anti-static equipment, and storage at ≤ –20°C in dark, airtight containers .
Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?
Methodological Answer:
- DSC/TGA Analysis: Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at heating rates of 5–10°C/min to identify decomposition onset temperatures and enthalpy changes .
- Isothermal Studies: Monitor stability at fixed temperatures (e.g., 25°C, 40°C) using FTIR or Raman spectroscopy to detect peroxide bond cleavage or radical formation .
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf life and safe handling thresholds, noting deviations caused by solvent residues or moisture .
Q. What analytical techniques are critical for verifying the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: Use ¹H NMR (δ 3.8–4.0 ppm for methoxy groups) and ¹³C NMR (carbonyl peaks ~170 ppm) to confirm substituent positions and peroxide linkage .
- Mass Spectrometry: Perform high-resolution MS (HRMS) to validate molecular ion peaks (expected m/z ~386.1 for C₁₈H₁₈O₈) and rule out fragmentation products.
- XRD: Single-crystal X-ray diffraction resolves crystal packing and bond angles, critical for understanding reactivity in solid-state reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition kinetics of this compound across different solvent systems?
Methodological Answer:
- Controlled Variable Testing: Systematically vary solvent polarity (e.g., hexane vs. DMF) and dielectric constants to isolate solvent effects on peroxide stability. Use UV-Vis spectroscopy to track absorbance changes at 250–300 nm, correlating with decomposition rates .
- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to distinguish between homolytic (radical-mediated) vs. heterolytic (ionic) decomposition pathways.
- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to compare solvent-peroxide interaction energies and transition states, validating experimental observations .
Q. What experimental design principles apply when studying the role of this compound in free-radical polymerization mechanisms?
Methodological Answer:
- Factorial Design: Use a 2³ factorial matrix to test variables: initiator concentration (0.1–1.0 wt%), temperature (60–100°C), and monomer type (styrene vs. acrylates). Measure polymerization rates via gravimetry or real-time FTIR .
- Chain-Length Analysis: Employ GPC/SEC to determine molecular weight distributions and dispersity (Đ), linking initiator efficiency to methoxy substituent electronic effects .
- EPR Spectroscopy: Detect and quantify radical intermediates during initiation to map kinetic vs. thermodynamic control .
Q. How can the environmental impact of this compound be assessed in aquatic systems, given its structural similarity to regulated peroxides?
Methodological Answer:
- Ecotoxicology Assays: Perform OECD 201/202 tests on Daphnia magna or Selenastrum capricornutum to determine EC₅₀ values for acute/chronic toxicity. Compare results to benzoyl peroxide benchmarks .
- Degradation Studies: Simulate hydrolysis (pH 4–9) and photolysis (UV-C exposure) in synthetic freshwater, analyzing breakdown products via LC-MS/MS to identify persistent metabolites .
- QSAR Modeling: Develop quantitative structure-activity relationship models to predict bioaccumulation potential based on logP and methoxy group substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
